TLR7 agonist T7
Overview
Description
Synthesis Analysis
- The synthesis of TLR7 agonists like T7 often involves the creation of compounds within certain heterocyclic chemical series, such as imidazoquinolines. These compounds are synthesized for their potential immune system activation properties, making them candidates for vaccine adjuvants or therapeutic agents for autoimmune diseases (Bou Karroum et al., 2019).
Molecular Structure Analysis
- The molecular structure of TLR7 agonists is crucial for their activity. For instance, modifications on the imidazoquinoline scaffold can lead to TLR7-antagonistic compounds. This demonstrates the importance of molecular structure in determining the function of these compounds (Shukla et al., 2012).
Chemical Reactions and Properties
- The chemical properties of TLR7 agonists are influenced by their interaction with the receptor. For example, structural analysis has shown how these compounds bind to the TLR7 binding pocket, revealing insights into their mechanism of action and how they induce immune responses (Tojo et al., 2020).
Physical Properties Analysis
- The physical properties, such as water solubility and stability, of TLR7 agonists are important for their biological activity and delivery. Enhanced water solubility and stability can be achieved by conjugating small molecule TLR7 ligands to polysaccharides, improving their immunostimulatory potency (Shinchi et al., 2015).
Chemical Properties Analysis
- TLR7 agonists' chemical properties, such as their potency and selectivity, are critical for their effectiveness. For instance, specific analogues substituted with aminopropyl appendages at certain positions displayed dominant TLR8-agonistic activity, indicating the nuanced chemical properties that dictate their biological role (Beesu et al., 2017).
Scientific Research Applications
TLR7/8 agonists, including T7, are potential therapeutic agents for treating immune disorders. They exhibit potent antiviral activity, regulate anti-tumor immune responses, and have been used as adjuvants to improve vaccine immunogenicity (Huang, Zhang, & Lu, 2021).
TLR7 agonists like T7 are used in clinical treatments such as for genital warts caused by HPV, actinic keratosis, and superficial basal cell carcinoma. They are also under clinical trials for use in lung cancer, as antiviral therapy, and as immune modulators in asthma and allergies (Sun et al., 2007).
TLR7 agonists have potential in allergic disease treatment but are limited by systemic activity leading to side effects. Novel TLR7 agonists with reduced systemic exposure are being developed to address this issue (Biffen et al., 2012).
In lung cancer, TLR7 agonists can enhance antitumor immune responses but also stimulate TLR7-expressing tumor cells. High TLR7 expression in lung cancer is associated with poor outcomes and resistance to chemotherapy (Dajon, Iribarren, & Cremer, 2015).
TLR7 agonists are approved for cancer treatment and act by stimulating dendritic cells, NK cells, and antigen-specific T cells. They are being tested as vaccine adjuvants in clinical trials. However, systemic application of TLR7 agonists has shown limited efficacy due to toxicity (Kobold, Wiedemann, Rothenfusser, & Endres, 2014).
TLR7 agonists like imiquimod are used for treating (pre-)cancerous skin lesions. They induce an immune response and have potential applications in treating various other skin diseases (Novak, Yu, Bieber, & Allam, 2008).
Reprogramming TLR7 signaling can enhance antitumor immune responses by increasing the sensitivity of dendritic cells. This has implications for immunotherapy of cancer (Hotz et al., 2016).
Novel TLR7 antagonists have been developed as therapeutic agents for autoimmune diseases like SLE. These antagonists were designed by modifying potent TLR7 agonists (Mukherjee et al., 2020).
TLR7/8 agonists are promising candidates for enhancing cancer immunotherapy and have been used as stand-alone immunotherapeutics or vaccine adjuvants (Smits, Ponsaerts, Berneman, & Van Tendeloo, 2008).
Systemic cancer therapy with TLR7 agonists can be improved by addressing TLR tolerance, suggesting new strategies for cancer immunotherapy (Bourquin et al., 2011).
Safety And Hazards
Future Directions
The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .
properties
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7 agonist T7 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.